molecular formula C20H20N2OS B2757298 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide CAS No. 324758-42-1

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Cat. No. B2757298
CAS RN: 324758-42-1
M. Wt: 336.45
InChI Key: ZYAUTFMPQGHWGZ-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 is a member of the benzothiazole family of compounds, which have been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Fluorescent Chemosensors

A novel compound based on naphthyridine and benzothiazole groups has been developed as a turn-on fluorescent chemosensor for Al 3+ and Fe 3+ simultaneously. The study highlighted the linear increase in absorbance and fluorescent intensities upon interaction with these ions, proposing a sensing mechanism supported by ESI mass spectra, 1H NMR spectra, and density functional theory (DFT) calculations (Yao et al., 2018).

Photovoltaic Efficiency Modeling

Research on benzothiazolinone acetamide analogs explored their vibrational spectra and electronic properties. Photochemical and thermochemical modeling were performed to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing promising light harvesting efficiency and free energy of electron injection for photovoltaic cells. Additionally, molecular docking studies indicated compound MFBA had the best binding affinity with Cyclooxygenase 1 (COX1), suggesting potential biological interactions (Mary et al., 2020).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and screened for their antimicrobial activities against pathogenic bacteria and Candida species. The study found these compounds more effective against fungi than bacteria, highlighting the importance of specific substituents on the benzothiazole ring for anticandidal activity (Mokhtari & Pourabdollah, 2013).

Anticancer Activity

Several studies focused on benzothiazole derivatives for their potential anticancer properties. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, revealing significant activity against certain cancer cell lines (Yurttaş et al., 2015). Another study synthesized 4-thiazolidinones containing benzothiazole moiety and performed antitumor screening, identifying compounds with anticancer activity on leukemia, melanoma, and other cancer cell lines (Havrylyuk et al., 2010).

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,13H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUTFMPQGHWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

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